4-chloro-N-{1-[1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[1-[1-(3-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-2-16-4-3-5-20(14-16)29-15-21(26-27-29)23(31)28-12-10-19(11-13-28)25-22(30)17-6-8-18(24)9-7-17/h3-9,14-15,19H,2,10-13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFILSUJPVLYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., trifluoromethyl in 14a ) correlate with lower yields (~35%) compared to chloro-methoxy derivatives (8c , 65.2%) .
- Spectroscopic Trends : NH protons in urea/thiourea derivatives (e.g., 8c , 7e ) appear downfield (δ ~8–10 ppm) due to hydrogen bonding .
Crystallographic and Conformational Analysis
The crystal structure of the closely related compound 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate () reveals:
- Piperidine Conformation : Chair conformation with puckering parameters $ q_3 = 0.5583 $ Å, $ \theta = 1.88^\circ $.
- Dihedral Angles : 53.9° between the piperidine ring and benzene A; 43.7° for benzene B .
- Hydrogen Bonding : Intermolecular O–H⋯O and N–H⋯O bonds form 2D layered structures, enhancing stability .
In contrast, analogs with bulkier substituents (e.g., trifluoromethyl in 14a ) may exhibit altered packing efficiencies or solubility profiles.
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